molecular formula C14H18BrNO4 B12075896 Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate

Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate

Cat. No.: B12075896
M. Wt: 344.20 g/mol
InChI Key: KWPINJOXOQPCQM-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate is an organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group attached to a benzene ring. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, which is carried out under radical conditions . The Boc-protected amino group can be introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.

    Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Ester Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be employed.

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiols, or ethers.

    Deprotection: The free amine derivative.

    Ester Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate depends on its use and the context of its applicationThe Boc-protected amino group provides a handle for further functionalization, while the bromine atom allows for selective substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-(((tert-butoxycarbonyl)amino)methyl)benzoate is unique due to the specific positioning of the bromine atom and the Boc-protected amino group on the benzene ring. This unique structure allows for selective reactions and functionalizations that are not possible with other similar compounds. The presence of the Boc group also provides stability and protection during synthetic transformations, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C14H18BrNO4

Molecular Weight

344.20 g/mol

IUPAC Name

methyl 3-bromo-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate

InChI

InChI=1S/C14H18BrNO4/c1-14(2,3)20-13(18)16-8-9-5-10(12(17)19-4)7-11(15)6-9/h5-7H,8H2,1-4H3,(H,16,18)

InChI Key

KWPINJOXOQPCQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC(=C1)Br)C(=O)OC

Origin of Product

United States

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